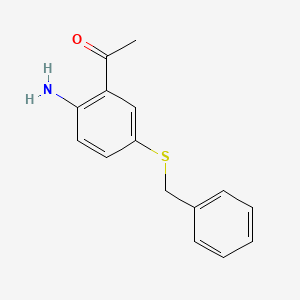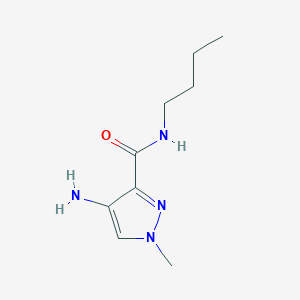
3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, a methoxybenzyl group, and a methyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the methoxybenzyl group: This step involves the reaction of the pyrazole intermediate with a methoxybenzyl halide in the presence of a base.
Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:
3-cyclopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine: Lacks the methyl group on the pyrazole ring.
3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine: The amine group is positioned at the 4th position instead of the 5th position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H19N3O/c1-18-15(9-14(17-18)12-6-7-12)16-10-11-4-3-5-13(8-11)19-2/h3-5,8-9,12,16H,6-7,10H2,1-2H3 |
InChIキー |
IXTREPOFSQNINI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B11736717.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736723.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736737.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736754.png)

![bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736766.png)
![methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11736772.png)

